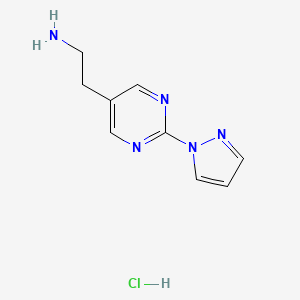
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-chloropyrimidine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:
Coordination Chemistry: It acts as a tridentate ligand for the synthesis of transition metal coordination compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of functional materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function . Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine: Features additional methyl groups on the pyrazole ring.
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Another hybrid structure with different substitution patterns.
Uniqueness
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is unique due to its specific arrangement of the pyrazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and drug design .
Propiedades
Número CAS |
1196154-62-7 |
|---|---|
Fórmula molecular |
C9H12ClN5 |
Peso molecular |
225.68 g/mol |
Nombre IUPAC |
2-(2-pyrazol-1-ylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N5.ClH/c10-3-2-8-6-11-9(12-7-8)14-5-1-4-13-14;/h1,4-7H,2-3,10H2;1H |
Clave InChI |
GSVDJSCALAENBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=NC=C(C=N2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


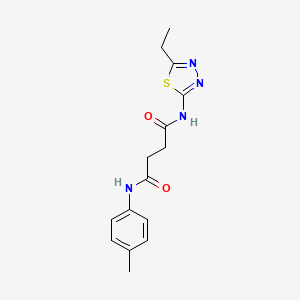

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)
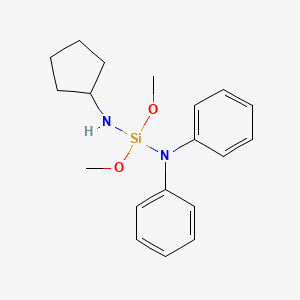
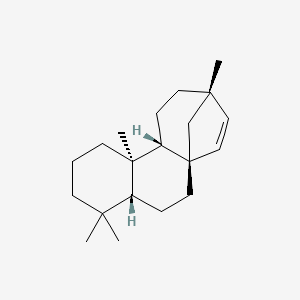




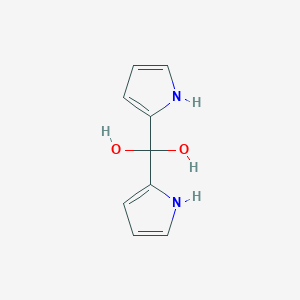
methanone](/img/structure/B14174300.png)



